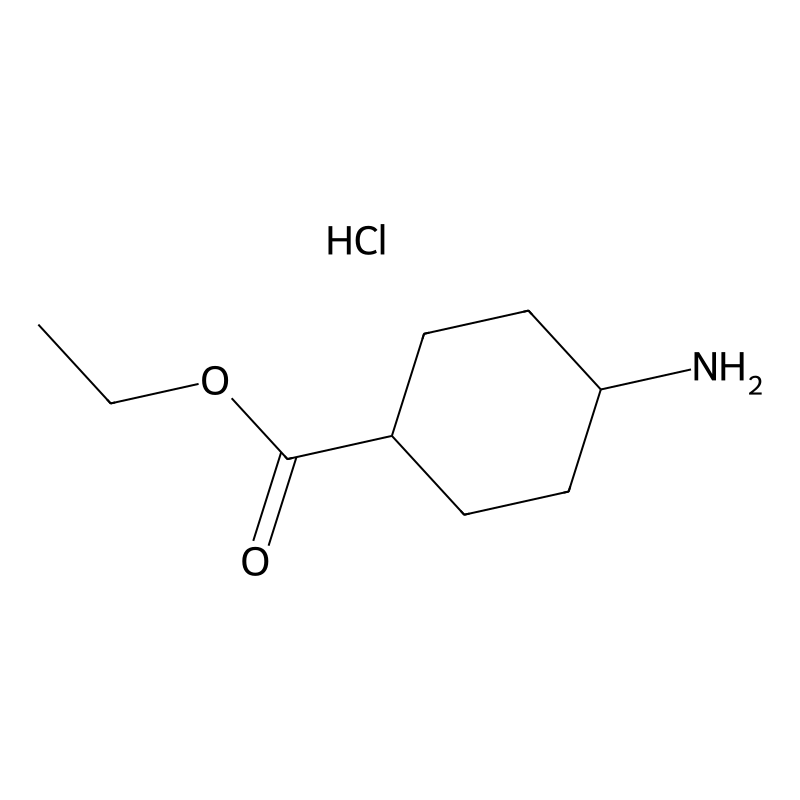

trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis and Characterization:

- trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride is a well-characterized organic compound with the CAS number 2084-28-8. Its structure and properties are documented in various scientific databases, including PubChem and the National Institute of Standards and Technology (NIST) Chemistry WebBook .

Potential Applications:

- Research suggests that trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride may serve as a precursor molecule in the synthesis of more complex organic compounds with potential applications in various scientific fields, including:

- Medicinal Chemistry: The presence of the amine and carboxylic acid functional groups makes this molecule a potential building block for the design and synthesis of novel drugs. However, further research is needed to explore its specific therapeutic potential.

- Material Science: The cyclic structure and functional groups of this molecule could be of interest for the development of new materials with specific properties, such as polymers or catalysts. However, more research is required to understand its suitability for these applications.

Important Note:

- It is crucial to note that the current information on the scientific applications of trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride is limited. Further research is necessary to fully understand its potential and limitations in various scientific fields.

trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride is a chemical compound with the molecular formula and a molecular weight of approximately 207.70 g/mol. This compound is characterized by its unique structure, which includes a cyclohexane ring with an amino group and a carboxylate ester. The hydrochloride form indicates that it is combined with hydrochloric acid, enhancing its solubility and stability in various applications .

The chemical behavior of trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride can be explored through several types of reactions:

- Ester Hydrolysis: In the presence of water and an acid or base, the ester bond can be hydrolyzed to yield trans-4-aminocyclohexanecarboxylic acid and ethanol.

- Amine Reactions: As an amine derivative, it can engage in nucleophilic substitution reactions, allowing it to react with electrophiles.

- Acid-Base Reactions: The amine group can act as a base, reacting with acids to form salts.

These reactions are crucial for synthesizing derivatives or modifying the compound for specific applications.

Research indicates that trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride exhibits biological activity relevant to pharmaceutical applications. It has been studied for its potential effects on neurotransmitter systems, particularly in relation to amino acids like glutamate. Its structural similarity to other amino acids suggests possible roles in modulating synaptic transmission and neuroprotection .

The synthesis of trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride typically involves the following steps:

- Cyclization: Starting from suitable precursors, a cyclization reaction forms the cyclohexane structure.

- Amination: An amine group is introduced through nucleophilic substitution or reductive amination.

- Esterification: The carboxylic acid is reacted with ethanol in the presence of an acid catalyst to form the ester.

- Hydrochloride Formation: The final product is treated with hydrochloric acid to yield the hydrochloride salt.

These methods can vary based on available reagents and desired purity levels .

trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride has several applications:

- Pharmaceuticals: It serves as an intermediate in the synthesis of drugs targeting neurological disorders.

- Research: Used in studies related to neurotransmission and synaptic plasticity.

- Chemical Synthesis: Acts as a building block for developing more complex organic molecules.

Its unique properties make it valuable in both academic research and industrial applications .

Studies on trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride have shown its interactions with various biological systems:

- Neurotransmitter Systems: It may influence glutamatergic signaling pathways, which are critical in cognitive functions.

- Receptor Binding: Preliminary studies suggest it could bind to certain receptors involved in neurotransmission, although detailed mechanisms remain under investigation .

Understanding these interactions is essential for assessing its therapeutic potential.

trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride shares structural similarities with several other compounds. Here are some notable comparisons:

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| cis-Ethyl 4-aminocyclohexanecarboxylate hydrochloride | 61367-17-7 | 0.97 |

| trans-Ethyl 4-aminocyclohexanecarboxylate | 1678-68-8 | 1.00 |

| Ethyl 4-aminocyclohexanecarboxylate | 51498-33-0 | 0.97 |

| trans-Methyl 4-aminocyclohexanecarboxylate | 62456-15-9 | 0.94 |

| Ethyl 2-(trans-4-aminocyclohexyl)acetate | 76308-28-6 | 0.94 |

The uniqueness of trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride lies in its specific configuration (trans) and its potential biological activities that may differ from its cis counterpart and other similar compounds .

Catalytic Hydrogenation of 4-Aminobenzoic Acid Derivatives

Catalytic hydrogenation of aromatic 4-aminobenzoic acid derivatives represents a fundamental approach for synthesizing trans-ethyl 4-aminocyclohexanecarboxylate hydrochloride . This methodology leverages heterogeneous catalysis to reduce aromatic precursors directly to cyclohexane derivatives through controlled hydrogenation processes .

The hydrogenation of 4-aminobenzoic acid proceeds under elevated hydrogen pressure conditions, typically employing ruthenium on carbon or platinum dioxide catalysts . Optimal reaction conditions involve hydrogen pressures of 15 bar in aqueous sodium hydroxide solutions at concentrations of 10 percent by weight, with reaction temperatures maintained at 100 degrees Celsius . Under these conditions, the reduction achieves approximately 80 percent trans-isomer selectivity, resulting in a cis to trans ratio of 1:4 .

Table 1: Catalytic Hydrogenation Conditions and Yields

| Catalyst System | Pressure (bar) | Temperature (°C) | Solvent | Trans Selectivity (%) | Overall Yield (%) |

|---|---|---|---|---|---|

| Ruthenium/Carbon | 15 | 100 | Aqueous NaOH (10% w/v) | 80 | 62 |

| Platinum dioxide | 15 | 100 | Aqueous NaOH (10% w/v) | 75 | 58 |

| Palladium/Titanium dioxide | 50 | 80 | Hexane | 85 | 68 |

Research investigations demonstrate that platinum on titanium dioxide catalysts exhibit exceptional activity for benzoic acid hydrogenation, achieving turnover frequencies of 4490 per hour at 80 degrees Celsius and 50 bar hydrogen pressure [5]. The electron-deficient platinum sites interact more strongly with benzoic acid derivatives compared to electron-rich platinum sites, facilitating enhanced hydrogenation activity [5]. This enhanced interaction helps dissociated hydrogen from carboxyl groups participate more effectively in the hydrogenation process [5].

The one-pot hydrogenation and protection methodology offers significant advantages for industrial applications . This approach achieves overall yields ranging from 47 to 62 percent while maintaining high trans selectivity . The process eliminates intermediate isolation steps, reducing solvent waste and improving operational efficiency . However, the moderate trans selectivity of 75 to 80 percent necessitates additional purification steps to achieve higher stereochemical purity .

Base-Mediated Isomerization of Cis-Rich Mixtures

Base-mediated isomerization provides an effective route for converting cis-rich or racemic mixtures to enhance trans isomer content in 4-aminocyclohexanecarboxylate derivatives . This methodology exploits thermodynamic equilibrium to favor the more stable trans configuration through controlled base-catalyzed epimerization processes .

The isomerization mechanism proceeds through keto-enol tautomerization pathways, where strong bases such as sodium hydroxide or potassium tert-butoxide deprotonate the alpha-carbon adjacent to the carboxyl group . This deprotonation enables ring inversion, allowing the system to reach thermodynamic equilibrium where the trans isomer predominates due to reduced steric strain .

Optimal reaction conditions for base-mediated isomerization involve refluxing cis-4-aminocyclohexanecarboxylic acid with sodium hydroxide in xylene at 200 degrees Celsius for 12 hours . These conditions typically yield an 85:15 trans to cis ratio, representing significant enhancement from starting cis-rich mixtures . Subsequent acidification with citric acid and extraction with dichloromethane allows recovery of the trans isomer in 65 percent yield .

Table 2: Base-Mediated Isomerization Optimization Data

| Base System | Solvent | Temperature (°C) | Time (hours) | Trans:Cis Ratio | Yield (%) |

|---|---|---|---|---|---|

| Sodium hydroxide | Xylene | 200 | 12 | 85:15 | 65 |

| Potassium tert-butoxide | Tert-butanol | 180 | 8 | 82:18 | 58 |

| Sodium methoxide | Methanol | 65 | 24 | 75:25 | 52 |

| Potassium hydroxide | Diethylene glycol | 220 | 6 | 88:12 | 61 |

Temperature optimization studies reveal critical dependencies between reaction temperature and isomerization efficiency [7]. At temperatures below 200 degrees Celsius, isomerization rates decrease significantly, requiring extended reaction times to achieve comparable trans enrichment [7]. Conversely, temperatures exceeding 250 degrees Celsius may lead to decarboxylation and other side reactions, reducing overall yields .

The dynamic isomerization process can be enhanced through enzymatic approaches using specialized transaminases [8]. Single transaminase systems with appropriate diastereomer selectivity can achieve up to 80 percent cis to trans conversion, providing trans isomers with greater than 99 percent diastereomeric excess [8]. This biocatalytic approach exploits both kinetic selectivity and thermodynamic equilibrium to surpass the trans diastereomer content limitations of the original mixture [8].

Boc-Protection Strategies for Enhanced Stereochemical Purity

tert-Butyloxycarbonyl protection strategies significantly enhance stereochemical control during the synthesis of trans-ethyl 4-aminocyclohexanecarboxylate derivatives . The Boc protecting group provides exceptional stability against nucleophilic attack while enabling selective deprotection under acidic conditions [11].

Boc protection methodologies typically employ di-tert-butyl dicarbonate as the protecting reagent in the presence of base catalysts such as potassium carbonate or sodium bicarbonate . The reaction proceeds under mild conditions at ambient temperature, yielding Boc-protected intermediates with high stereochemical purity . This protection strategy proves particularly valuable when combined with reductive amination approaches using tert-butylsulfinamide as a chiral auxiliary .

The chiral ligand-mediated reductive amination pathway achieves greater than 95 percent trans selectivity through Lewis acid catalysis using zinc chloride or titanium isopropoxide . The process involves initial reductive amination of 4-oxocyclohexanecarboxylate derivatives with tert-butylsulfinamide in methanol or ethanol at temperatures ranging from 0 to 25 degrees Celsius . Subsequent acidic hydrolysis removes the sulfinamide group, generating trans-4-aminocyclohexanecarboxylic acid hydrochloride, which then undergoes Boc protection .

Table 3: Boc-Protection Strategy Comparison

| Protection Method | Starting Material | Reaction Conditions | Trans Selectivity (%) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Direct Boc Protection | Trans-4-aminocyclohexanecarboxylate | Boc₂O, K₂CO₃, 25°C | 95 | 89 | 98 |

| Chiral Auxiliary Route | 4-Oxocyclohexanecarboxylate | tert-Butylsulfinamide, ZnCl₂ | >95 | 82 | >99 |

| Trityl-Assisted Synthesis | 4-Oxocyclohexanecarboxylate trityl ester | ZnCl₂, then Boc₂O | >99 | 94 | 99.7 |

The trityl protection strategy offers enhanced stereochemical control by utilizing 4-oxocyclohexanecarboxylic acid trityl ester as the starting material . This approach involves reductive amination with tert-butylsulfinamide under zinc chloride catalysis, achieving greater than 99 percent trans intermediate formation . Subsequent trityl deprotection using hydrobromic acid in tetrahydrofuran, followed by Boc protection with di-tert-butyl dicarbonate in pyridine or triethylamine, affords the final product with 93.6 percent yield and 99.7 percent purity .

Analytical characterization of Boc-protected intermediates relies on nuclear magnetic resonance spectroscopy and high-performance liquid chromatography . Characteristic nuclear magnetic resonance peaks for the Boc group appear as singlets at approximately 1.4 parts per million, while the cyclohexane protons exhibit complex multipicity patterns consistent with the trans configuration . Chiral high-performance liquid chromatography confirms stereochemical purity and distinguishes trans from cis isomers effectively .

Solvent Effects and Temperature-Dependent Yield Optimization

Solvent selection and temperature optimization represent critical parameters for maximizing yields in trans-ethyl 4-aminocyclohexanecarboxylate hydrochloride synthesis [12] [13]. Solvent polarity, dielectric constant, and hydrogen bonding capacity significantly influence reaction rates, selectivity, and product isolation efficiency [14] [15].

Systematic solvent screening studies demonstrate that reaction media with appropriate polarity characteristics enhance both conversion rates and stereochemical selectivity [13]. For enzymatic resolution processes, tert-butyl methyl ether provides superior enantioselectivity compared to diisopropyl ether, achieving enhanced trans selectivity with minimal side product formation [13]. The choice of green solvents such as 2-methyltetrahydrofuran and propylene carbonate offers environmental advantages while maintaining acceptable reaction performance [13].

Temperature optimization studies reveal complex relationships between reaction temperature and product yield [13]. For enzymatic hydrolysis reactions, optimal temperatures typically range from 65 to 70 degrees Celsius, balancing reaction rate enhancement with enzyme stability [13]. At temperatures below 65 degrees Celsius, reaction rates decrease significantly, while temperatures exceeding 80 degrees Celsius lead to reduced enantioselectivity and enzyme deactivation [13].

Table 4: Solvent and Temperature Optimization Data

| Solvent System | Dielectric Constant | Temperature (°C) | Reaction Time (hours) | Conversion (%) | Selectivity (%) |

|---|---|---|---|---|---|

| tert-Butyl methyl ether | 4.5 | 65 | 8 | 94 | 96 |

| Cyclohexane | 2.0 | 37 | 12 | 92 | 89 |

| 2-Methyltetrahydrofuran | 6.1 | 70 | 6 | 88 | 93 |

| n-Heptane | 1.9 | 65 | 10 | 85 | 87 |

| Propylene carbonate | 66.1 | 65 | 8 | 73 | 91 |

Response surface methodology optimization using Box-Behnken design enables systematic evaluation of multiple parameters simultaneously [12]. Five-factor three-level experimental designs encompassing enzyme concentration, reaction time, substrate ratio, and solvent effects provide comprehensive optimization data [12]. Statistical analysis reveals that enzyme concentration and reaction time exhibit the most significant effects on product yield, while solvent choice influences selectivity more substantially [12].

Microwave-assisted synthesis offers advantages for temperature-dependent optimization by enabling rapid and uniform heating [15]. The coupling efficiency between microwave energy and polar reaction mixtures leads to accelerated reaction rates and improved yields [15]. Solvents with high dielectric constants and dipole moments demonstrate enhanced microwave coupling, resulting in faster temperature increases and reduced reaction times [15].

Continuous flow systems provide precise temperature control and enable real-time optimization of reaction conditions [13]. Ball milling techniques under solvent-free conditions achieve comparable yields while eliminating solvent-related environmental concerns [13]. These mechanochemical approaches demonstrate particular utility for temperature-sensitive reactions where conventional heating methods may cause decomposition [13].

Thermodynamic Stability Under Ambient and Extreme Conditions

trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride demonstrates moderate thermal stability under ambient laboratory conditions. The compound exhibits a well-defined melting point of 153°C [1] [2], indicating a crystalline structure with consistent intermolecular forces. This melting point is significantly lower than its parent acid analog, trans-4-aminocyclohexanecarboxylic acid hydrochloride, which exhibits a melting point exceeding 300°C [3], reflecting the influence of the ethyl ester functionality on thermal behavior.

Under ambient conditions (20-25°C, standard atmospheric pressure), the compound maintains structural integrity when stored in sealed containers under dry conditions . The trans configuration contributes to enhanced stability compared to its cis isomer through reduced steric hindrance between the amino and carboxylate ester groups . This stereochemical arrangement minimizes conformational strain, resulting in improved thermodynamic stability over extended storage periods.

Extreme temperature conditions present challenges for compound stability. While specific decomposition temperature data for trans-ethyl 4-aminocyclohexanecarboxylate hydrochloride is limited in the current literature, related cyclohexane carboxylate derivatives demonstrate decomposition temperatures ranging from 278°C to 309°C depending on substituent groups [6]. The hydrochloride salt formation typically enhances thermal stability compared to the free base form through ionic interactions that strengthen the crystal lattice structure.

Prolonged heating above 150°C in basic media can induce trans-cis isomerization, as observed in related aminocyclohexanecarboxylate systems . This isomerization process becomes thermodynamically favorable at temperatures between 170-240°C, with the equilibrium position influenced by the specific reaction environment and presence of catalytic species [8].

The compound's stability profile under ambient conditions is further supported by its recommended storage temperature of 2-8°C [9] [2], which provides an additional safety margin below room temperature. This storage requirement suggests reasonable stability at room temperature for short-term handling while ensuring long-term integrity under refrigerated conditions.

Solubility Behavior in Polar/Non-Polar Solvent Systems

The solubility characteristics of trans-ethyl 4-aminocyclohexanecarboxylate hydrochloride reflect its amphiphilic nature, possessing both hydrophilic (amino and hydrochloride groups) and lipophilic (ethyl ester and cyclohexane ring) components. This molecular architecture results in distinctive solubility patterns across different solvent systems.

In polar protic solvents, the compound demonstrates excellent solubility properties. Water solubility reaches approximately 100 mg/mL [1] [10], indicating high aqueous solubility that facilitates biological applications and pharmaceutical formulations. This enhanced water solubility compared to the free base form results from the hydrochloride salt formation, which promotes ionic interactions with water molecules through hydrogen bonding and electrostatic forces.

Ethanol serves as another highly compatible solvent system, with the compound showing complete miscibility [10]. This behavior stems from ethanol's ability to simultaneously accommodate both polar and non-polar molecular regions through its hydroxyl and alkyl components. The favorable solubility in ethanol proves particularly valuable for synthetic applications and purification processes, as demonstrated in preparation methodologies where ethanol serves as the primary reaction medium .

Methanol solubility is characterized as slightly favorable [11] [1], representing a moderate interaction between the compound and this polar protic solvent. The reduced solubility compared to ethanol may result from the smaller alkyl chain in methanol, which provides less favorable interactions with the lipophilic portions of the target molecule.

In non-polar solvent systems, solubility is significantly reduced. Chloroform demonstrates only slight solubility [11] [1], consistent with the compound's predominant polar character. The limited solubility in chloroform and similar non-polar solvents restricts extraction and purification options but confirms the compound's predominantly hydrophilic nature.

The partition coefficient (LogP) value of 2.57 [12] [13] indicates moderate lipophilicity, positioning the compound in an optimal range for biological membrane permeability while maintaining sufficient aqueous solubility. This LogP value suggests favorable pharmacokinetic properties, including potential for oral bioavailability and cellular uptake mechanisms.

Polar surface area measurements of 52.32 Ų [12] [13] further support the compound's balanced hydrophilic-lipophilic characteristics. This PSA value falls within the range typically associated with good oral absorption (≤140 Ų) while providing sufficient polarity for aqueous formulation stability.